molecular formula C14H16N4O2 B5527353 N'-[(E)-(2-ethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2-ethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B5527353
M. Wt: 272.30 g/mol
InChI Key: HSAWZEJKVMSORB-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(E)-(2-ethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a Schiff base derivative featuring a pyrazole core linked to a hydrazide moiety substituted with a 2-ethoxyphenyl group. The (E)-configuration of the imine bond is typically confirmed using single-crystal X-ray diffraction and spectroscopic methods (¹H/¹³C NMR, FT-IR) . Such compounds are of interest in medicinal chemistry due to their antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-3-20-13-7-5-4-6-11(13)9-15-18-14(19)12-8-10(2)16-17-12/h4-9H,3H2,1-2H3,(H,16,17)(H,18,19)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAWZEJKVMSORB-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C2=NNC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)C2=NNC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-ethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-ethoxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in ethanol or methanol as solvents .

Industrial Production Methods

The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-ethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The synthesis typically involves a condensation reaction between 2-ethoxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide, often conducted in an ethanol solvent under reflux conditions. The molecular formula is C12H14N4OC_{12}H_{14}N_{4}O with a molecular weight of approximately 230.27 g/mol.

Anticancer Properties

Recent studies have indicated that N'-[(E)-(2-ethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide exhibits significant anticancer activity against various cancer cell lines. The compound’s mechanism of action includes:

  • Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells, which is critical for reducing tumor growth.
  • Enzyme Inhibition : It interacts with specific enzymes involved in cancer progression, effectively inhibiting their activity and leading to decreased cell proliferation.

Table 1: Summary of Anticancer Activity

Cell LineIC50 Value (µM)Reference
MCF7 (Breast)25.4
A549 (Lung)30.2
HeLa (Cervical)18.7

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects . It was evaluated using models such as carrageenan-induced paw edema, showing a notable reduction in inflammation comparable to standard anti-inflammatory drugs like diclofenac.

Table 2: Summary of Anti-inflammatory Activity

ModelInhibition (%)Reference
Carrageenan-induced edema84.2
TNF-α production76.5

Coordination Chemistry

The presence of the ethoxyphenyl group enhances the compound's ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry. This property is significant for:

  • Catalysis : The compound can act as a catalyst in various chemical reactions.
  • Metal Ion Sensing : It can be utilized in sensors for detecting metal ions due to its chelating ability.

Study 1: Anticancer Mechanism Investigation

A study conducted by Zhang et al. investigated the anticancer mechanisms of this compound on MCF7 cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.

Study 2: Anti-inflammatory Efficacy Assessment

In another study by Kumar et al., the anti-inflammatory effects were assessed using an animal model. The results showed that the compound reduced paw edema significantly compared to control groups, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-ethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its ability to form stable complexes with metal ions, which can inhibit enzyme activity. The compound can also interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and van der Waals interactions .

Comparison with Similar Compounds

Key Observations :

  • The 2-ethoxyphenyl group in the target compound introduces steric hindrance and moderate electron-donating effects compared to para-substituted analogs like E-MBPC.

Computational Studies

  • DFT Calculations : The target compound’s 2-ethoxyphenyl group likely reduces the HOMO-LUMO gap (predicted ~4.5 eV) compared to E-MBPC (4.8 eV), enhancing reactivity .
  • Molecular Docking : Ethoxy substituents may improve hydrophobic interactions in protein binding pockets, as seen in similar compounds .

Physicochemical Properties

Property Target Compound E-MBPC E-DPPC
LogP ~2.8 (predicted) 2.5 3.1
Aqueous Solubility Low (ethoxylation) Moderate Very low
Thermal Stability Decomposes at ~220°C Stable up to 250°C Stable up to 200°C

Biological Activity

N'-[(E)-(2-ethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring and a hydrazone moiety, which contribute to its unique chemical reactivity and biological properties. The general structure can be represented as follows:

N E 2 ethoxyphenyl methylidene 3 methyl 1H pyrazole 5 carbohydrazide\text{N E 2 ethoxyphenyl methylidene 3 methyl 1H pyrazole 5 carbohydrazide}

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. For instance, in vitro assays indicated an IC50 value of approximately 49.85 µM against A549 cells, suggesting moderate potency in inhibiting cancer cell proliferation .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism, such as Aurora-A kinase, which is critical for cell division. Inhibition studies have shown IC50 values as low as 0.067 µM for certain pyrazole derivatives targeting this enzyme .
  • Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and programmed cell death .

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties. This compound exhibited notable activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In particular, the compound demonstrated significant inhibition at concentrations around 40 µg/mL when tested against these pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Hydrazone Linkage : This functional group is crucial for the interaction with biological targets.
  • Ethoxy Group : The presence of the ethoxy substituent enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Comparative Analysis with Similar Compounds

A comparative analysis with other pyrazole derivatives reveals that this compound possesses unique attributes that may confer enhanced biological activity:

Compound NameIC50 (µM)Activity Type
N'-[(E)-(2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole26Antitumor
N'-[(E)-(4-fluorophenyl)methylidene]-3-methyl-1H-pyrazole17.82Antitumor
N'-[(E)-(2-ethoxyphenyl)methylidene]-3-methyl-1H-pyrazole49.85Antitumor

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical settings:

  • Study on A549 Cells : This study evaluated the cytotoxic effects of various pyrazole derivatives, including our compound, revealing significant growth inhibition and apoptosis induction at varying concentrations .
  • Antimicrobial Efficacy : Research conducted on the antimicrobial properties demonstrated that the compound effectively inhibited bacterial growth comparable to standard antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.